

Application Notes: Synthesis of Adipic Acid from Cyclohexane

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Compound of Interest

Compound Name: Cyclohexane

Cat. No.: B10858432

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Introduction

Adipic acid (hexanedioic acid) is a crucial dicarboxylic acid with significant industrial applications, primarily as a monomer in the production of nylon-6,6, a widely used polyamide in fibers, engineering plastics, and other materials.^{[1][2]} It also finds use in the manufacturing of polyurethanes, plasticizers, lubricants, and as a food acidulant. The dominant industrial synthesis route for adipic acid begins with **cyclohexane**, a readily available petrochemical feedstock.^{[3][4]} This process is typically a two-step oxidation.^{[5][6]}

The conventional method involves the initial oxidation of **cyclohexane** to a mixture of cyclohexanone and cyclohexanol, commonly referred to as KA oil (Ketone-Alcohol oil).^{[1][3]} This intermediate mixture is then subjected to a second, more vigorous oxidation, traditionally using nitric acid, to yield adipic acid.^{[1][3][7]} While this method is well-established and cost-effective, it is associated with environmental concerns, particularly the emission of nitrous oxide (N_2O), a potent greenhouse gas, during the nitric acid oxidation step.^{[8][9]} Consequently, significant research efforts are directed towards developing "green" and more sustainable alternatives.^{[10][11][12]}

Conventional Synthesis Pathway: A Two-Step Oxidation Process

The industrial production of adipic acid from **cyclohexane** is predominantly a two-stage process.^[3]

- Step 1: **Cyclohexane** Oxidation to Cyclohexanol and Cyclohexanone (KA Oil) In the first stage, liquid-phase **cyclohexane** is oxidized with air in the presence of a catalyst.[3][5] This reaction produces an intermediate mixture of cyclohexanol and cyclohexanone, known as KA oil.[1] To ensure high selectivity (75-85%) for the desired KA oil and prevent over-oxidation to undesirable by-products, the conversion of **cyclohexane** is intentionally kept low, typically in the range of 3-8%. [13][14]
- Step 2: KA Oil Oxidation to Adipic Acid The KA oil produced in the first step is then separated from the unreacted **cyclohexane** and subjected to a second oxidation step. This is conventionally achieved using concentrated nitric acid (e.g., 40-80% by mass) with a copper and vanadium catalyst.[1][4] This reaction is highly exothermic and leads to the formation of adipic acid.[15] A significant drawback of this step is the production of nitrous oxide (N_2O).[8]

Chemical Synthesis Pathway Diagram

Step 1: Cyclohexane Oxidation

Cyclohexane

Air (O₂)
Catalyst (Co or Mn salts)
150-175°C, 115-175 psiKA Oil
(Cyclohexanol & Cyclohexanone)

Step 2: KA Oil Oxidation

KA Oil

Nitric Acid (HNO₃)
Catalyst (Cu/V)
65-85°C

Adipic Acid

By-products
(Glutaric, Succinic acids)
N₂O gas[Click to download full resolution via product page](#)

Caption: Overall two-step synthesis of adipic acid from **cyclohexane**.

Data Presentation: Reaction Parameters

The following tables summarize the quantitative data for the conventional two-step synthesis of adipic acid.

Table 1: Step 1 - Cyclohexane Oxidation to KA Oil

Parameter	Value	Catalyst/Condition	Source
Temperature	150 - 175 °C	Soluble cobalt naphthenate or octoate	[13]
Pressure	115 - 175 psi	Air oxidation	[13]
Catalyst Conc.	0.3 - 3 ppm (as cobalt)	Soluble cobalt salts	[13]
Cyclohexane Conv.	3 - 8%	To maintain high selectivity	[13]
KA Oil Selectivity	70 - 80%	Cobalt-catalyzed air oxidation	[13][14]
Reaction Time	Not specified	Continuous process typical	

Table 2: Step 2 - KA Oil Oxidation to Adipic Acid

Parameter	Value	Catalyst/Condition	Source
Temperature	65 - 85 °C	Nitric acid oxidation	[2][15]
Nitric Acid Conc.	40 - 80% (wt)	Copper (Cu) and Vanadium (V) catalysts	[4]
Catalyst Conc.	Cu ²⁺ : 0.1-1.0%, VO ²⁺ : 0.1-0.5%	Dissolved in nitric acid	[4]
Molar Ratio	KA Oil:Oxidizing Acid Solution = 1:15 - 1:17	Continuous flow microreactor	[4]
Reaction Time	~6 seconds	In a capillary microreactor system	[15]
Adipic Acid Yield	~90%	Under optimized microreactor conditions	[15]

Experimental Protocols

The following are representative protocols for the laboratory-scale synthesis of adipic acid from **cyclohexane** based on industrial principles.

Protocol 1: Oxidation of Cyclohexane to KA Oil

Objective: To synthesize a mixture of cyclohexanol and cyclohexanone (KA oil) via the catalytic air oxidation of **cyclohexane**.

Materials:

- **Cyclohexane** (20 g)
- Acetonitrile (solvent, 10 g)
- Encapsulated [N,N'-bis(salicylaldehyde)ethylenediamine]manganese(III)chloride (solid catalyst, 0.5 g)

- Tertiary butyl hydroperoxide (promoter, 0.3 g)
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature control.
- Air or pure oxygen source.

Procedure:

- Charge the high-pressure autoclave with 20 g of **cyclohexane**, 10 g of acetonitrile, 0.5 g of the encapsulated manganese catalyst, and 0.3 g of tertiary butyl hydroperoxide.[13]
- Seal the autoclave and purge with nitrogen gas before pressurizing with air to 600 psi.[13]
- Begin stirring the reaction mixture and heat the autoclave to a constant temperature of 110 °C.[13]
- Maintain these conditions for a specified reaction time (e.g., 22 hours for screening studies). [13]
- After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.
- Open the autoclave and collect the reaction mixture. The mixture will likely form two layers.
- Separate the layers and analyze each independently by gas chromatography (GC) to determine the conversion of **cyclohexane** and the yield of cyclohexanol and cyclohexanone. [13]

Protocol 2: Oxidation of Cyclohexanol to Adipic Acid

Objective: To synthesize adipic acid from cyclohexanol (a component of KA oil) using nitric acid oxidation.

Materials:

- Cyclohexanol (10 g)

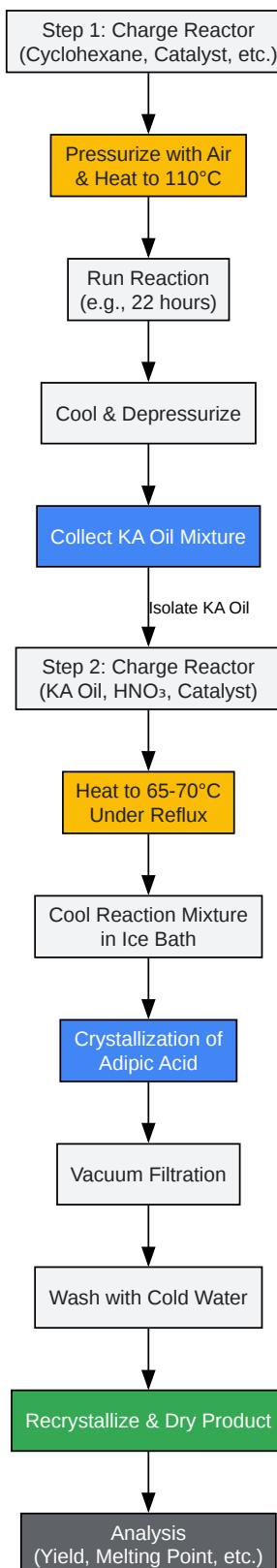
- Concentrated Nitric Acid (HNO_3 , ~50%, 60 mL)
- Ammonium metavanadate (catalyst, 0.2 g)
- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle or water bath
- Ice-water bath
- Buchner funnel and vacuum filtration apparatus

Procedure:

- Place 10 g of cyclohexanol into a 250 mL round-bottom flask.
- In a fume hood, carefully add 60 mL of ~50% nitric acid and 0.2 g of ammonium metavanadate to the flask.[\[2\]](#)
- Fit the flask with a reflux condenser and gently heat the mixture in a water bath to initiate the reaction. The reaction is exothermic, and the temperature should be maintained between 65-70 °C.[\[2\]](#)
- Once the initial vigorous evolution of brown nitrogen oxide fumes subsides, continue heating the mixture under reflux for approximately 30 minutes to complete the oxidation.
- After the reflux period, cool the reaction mixture in an ice-water bath. Adipic acid will crystallize out of the solution.
- Collect the crystalline adipic acid by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold water to remove residual nitric acid.
- Recrystallize the crude product from a minimum amount of hot water to purify it.
- Dry the purified crystals and determine the yield and melting point.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and analysis of adipic acid in a research setting.

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Caption: Experimental workflow for adipic acid synthesis and purification.

Alternative "Green" Synthesis Routes

Concerns over the environmental impact of the nitric acid process have spurred research into cleaner synthesis methods.^[8] Key areas of development include:

- Hydrogen Peroxide (H₂O₂): Using H₂O₂ as the oxidant is a promising alternative as the only byproduct is water.^{[12][16]} This approach often uses catalysts like sodium tungstate (Na₂WO₄) and may employ phase-transfer catalysts to facilitate the reaction between the aqueous H₂O₂ and the organic substrate.^{[12][17]}
- Direct Oxidation with Molecular Oxygen: Research is also exploring the direct, one-pot oxidation of **cyclohexane** to adipic acid using molecular oxygen or air, which would eliminate the hazardous nitric acid step entirely.^[13] However, achieving high selectivity and yield with this method remains a significant challenge.^{[5][13]} These processes often involve novel catalysts, such as N-hydroxyphthalimide (NHPI) in combination with transition metals.^[9]

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